

CH1055 aggregation problems in solution

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Compound of Interest

Compound Name: CH1055

Cat. No.: B12422057

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CH1055 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the handling and use of the near-infrared II (NIR-II) fluorescent dye, **CH1055**. The information provided is intended to address common issues, particularly those related to solution properties and potential aggregation, to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is **CH1055** and what are its primary applications?

A1: **CH1055** is a small-molecule organic fluorescent dye that operates in the second near-infrared (NIR-II) window, with an excitation wavelength of approximately 808 nm and an emission wavelength of around 1055 nm.^[1] Its primary application is in in vivo imaging due to the deep tissue penetration and high signal-to-background ratio afforded by the NIR-II window. **CH1055** can be conjugated to various biomolecules, such as antibodies and peptides, for targeted imaging of specific tissues or cell types, like tumors.^[1]

Q2: What are the key physical and chemical properties of **CH1055**?

A2: **CH1055** has a molecular weight of approximately 970 Da. This small size is significantly below the renal excretion threshold, allowing for rapid clearance from the body, which in turn reduces potential toxicity from long-term accumulation.^[1]

Q3: How should I store **CH1055** powder and stock solutions?

A3: Proper storage is crucial for maintaining the integrity of **CH1055**. Recommendations are summarized in the table below. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Form	Storage Temperature	Duration
Powder	-20°C	3 years
In Solvent	-80°C	6 months
In Solvent	-20°C	1 month

Q4: What is the recommended solvent for dissolving **CH1055**?

A4: The recommended solvent for preparing a stock solution of **CH1055** is dimethyl sulfoxide (DMSO). It is crucial to use newly opened, anhydrous DMSO, as the presence of water can significantly impact the solubility of the compound.

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments with **CH1055**.

Issue 1: Difficulty Dissolving **CH1055**

- Symptom: The **CH1055** powder does not fully dissolve in DMSO, or a precipitate forms.
- Possible Causes & Solutions:
 - Hygroscopic DMSO: DMSO readily absorbs moisture from the air, which can decrease the solubility of hydrophobic compounds like **CH1055**.
 - Solution: Always use fresh, anhydrous DMSO from a newly opened bottle.
 - Insufficient Sonication: The dissolution of **CH1055** in DMSO can be slow.
 - Solution: Use an ultrasonic bath to aid in the dissolution process.

- Concentration Too High: Exceeding the solubility limit will result in an incomplete dissolution.
 - Solution: Do not exceed the recommended concentration of 16.67 mg/mL in DMSO.

Issue 2: Low or No Fluorescence Signal

- Symptom: The fluorescence intensity of the **CH1055** solution or conjugate is weaker than expected.
- Possible Causes & Solutions:
 - Aggregation-Caused Quenching (ACQ): Like many organic dyes, **CH1055** may exhibit self-quenching at high concentrations in aqueous solutions due to aggregation.
 - Solution: Dilute the sample. If working in an aqueous buffer, consider adding a small percentage of an organic co-solvent like DMSO or ethanol to disrupt hydrophobic interactions.
 - Photobleaching: Prolonged exposure to the excitation light source can lead to irreversible degradation of the fluorophore.
 - Solution: Minimize the exposure time and intensity of the excitation source. Use an anti-fade mounting medium for microscopy applications.
 - Suboptimal Buffer Conditions: The pH and composition of the buffer can influence the fluorescence quantum yield.
 - Solution: Empirically test a range of pH values and buffer components to find the optimal conditions for your application.

Issue 3: Suspected Aggregation in Solution

- Symptom: Inconsistent results, changes in the solution's appearance, or a decrease in fluorescence intensity.
- Possible Causes & Solutions:

- High Concentration: Aggregation is a concentration-dependent phenomenon.
 - Solution: Work with the lowest effective concentration of **CH1055**.
- Solvent Polarity: Highly polar solvents, especially aqueous buffers, can promote the aggregation of hydrophobic dyes.
 - Solution: Prepare the final working solution by diluting the DMSO stock in a stepwise manner into the aqueous buffer. The final DMSO concentration should be kept low (typically <0.5%) to avoid cellular toxicity.
- Conjugation Effects: The process of conjugating **CH1055** to a biomolecule can sometimes induce aggregation.
 - Solution: Optimize the dye-to-protein ratio for conjugation. Purify the conjugate using size-exclusion or hydrophobic interaction chromatography to remove aggregates.

Experimental Protocols

Protocol for Preparing CH1055 Stock Solution

- Allow the vial of **CH1055** powder to equilibrate to room temperature before opening.
- Add fresh, anhydrous DMSO to the vial to achieve a concentration of 16.67 mg/mL (17.20 mM).
- Vortex the solution briefly and then place it in an ultrasonic bath until the dye is completely dissolved.
- Aliquot the stock solution into small, single-use volumes in amber vials to protect from light.
- Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Protocol for Detecting CH1055 Aggregation using UV-Vis Spectroscopy

This method is based on the principle that the formation of aggregates can lead to changes in the absorption spectrum of a dye.

- Sample Preparation:
 - Prepare a high-concentration stock solution of **CH1055** in DMSO.
 - Create a series of dilutions in the desired aqueous buffer, ranging from a high concentration where aggregation is suspected to a very low concentration where the dye is expected to be monomeric.
- Measurement:
 - Using a UV-Vis spectrophotometer, measure the absorption spectrum for each dilution. Use a cuvette with an appropriate path length for the concentration range.
- Data Analysis:
 - Normalize the absorption spectra to the main absorption peak.
 - Observe any changes in the shape of the spectrum or shifts in the absorption maximum as a function of concentration. A blue shift (hypsochromic shift) can indicate the formation of H-aggregates, while a red shift (bathochromic shift) can suggest J-aggregates.

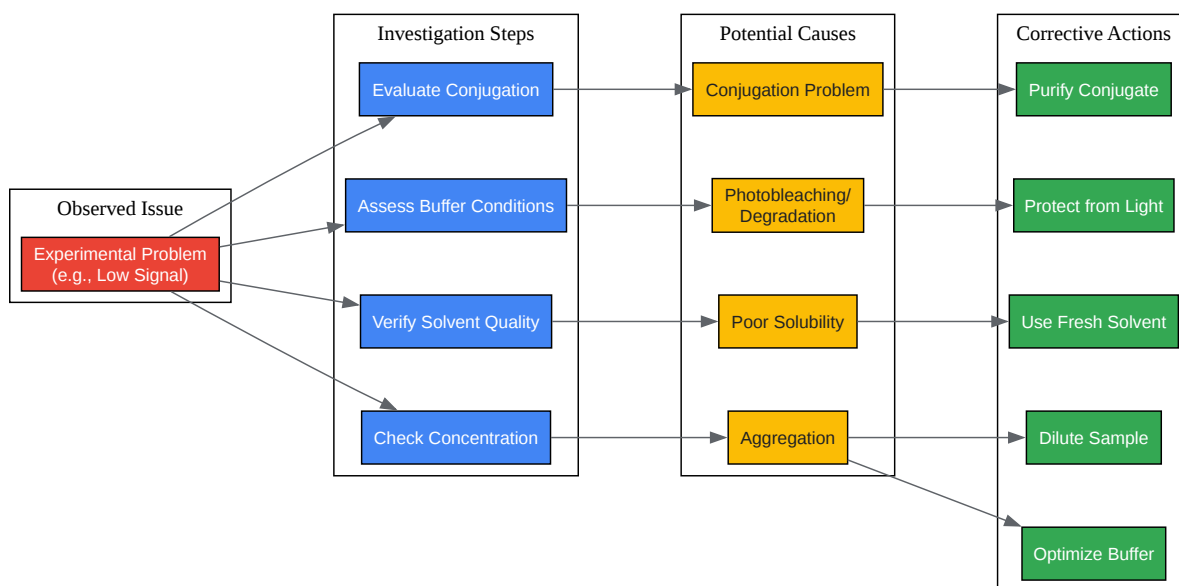
Protocol for Detecting CH1055 Aggregation using Dynamic Light Scattering (DLS)

DLS is a sensitive technique for detecting the presence of larger particles (aggregates) in a solution.

- Sample Preparation:
 - Prepare the **CH1055** solution in the desired buffer at the working concentration.
 - Filter the sample through a 0.22 μm syringe filter to remove any dust or large particulates.
- Instrument Setup:

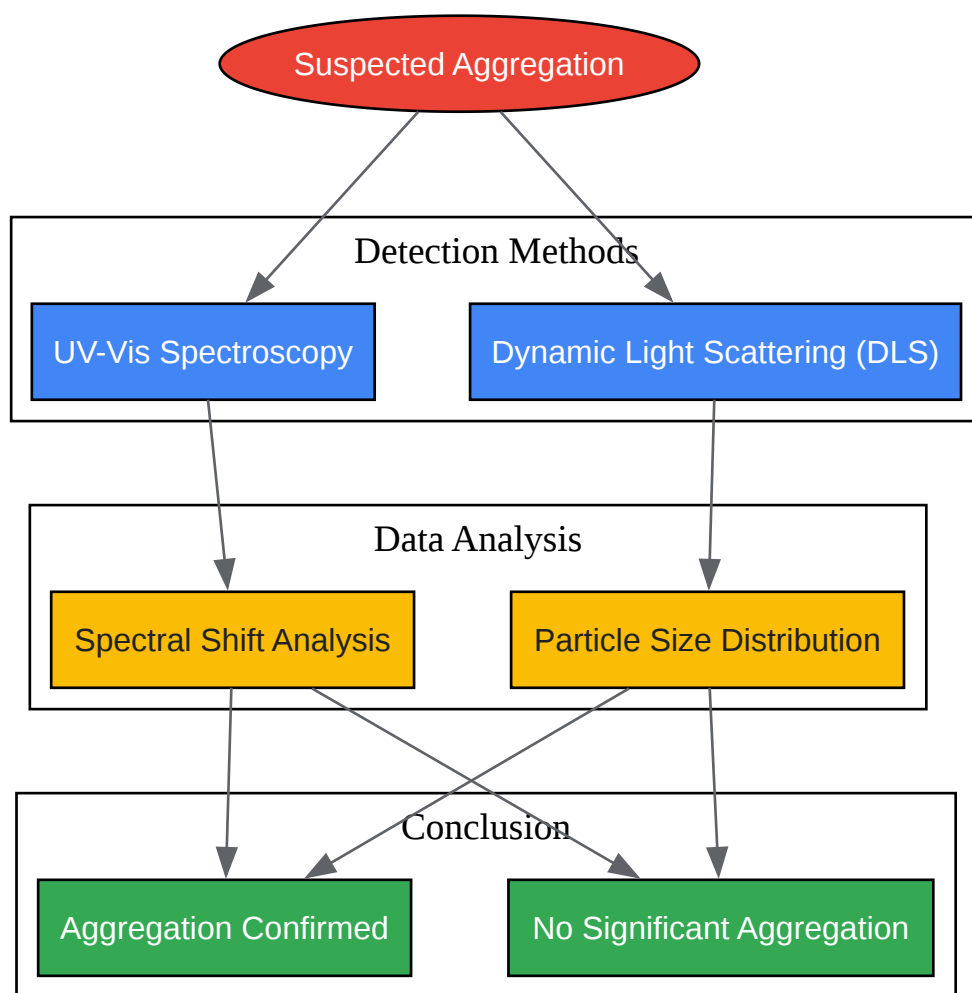
- Allow the DLS instrument to warm up and stabilize according to the manufacturer's instructions.
- Measurement:
 - Place the cuvette containing the filtered sample into the instrument.
 - Perform multiple measurements to ensure reproducibility.
- Data Analysis:
 - The instrument's software will generate a size distribution plot. The presence of particles with a significantly larger hydrodynamic radius than expected for monomeric **CH1055** is indicative of aggregation.

Visualizations



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Caption: Troubleshooting workflow for **CH1055**-related experimental issues.



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Caption: Workflow for the detection and confirmation of **CH1055** aggregation.

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References

- 1. Constructing J-aggregates of cyanine dye for NIR-II in vivo dynamic vascular imaging and long-term targeting of tumors - PMC [pmc.ncbi.nlm.nih.gov]

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